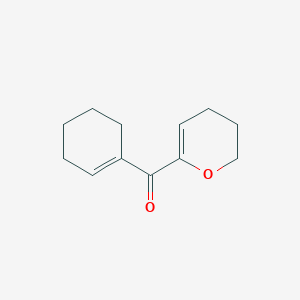![molecular formula C15H15Cl2N3O2 B12588102 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine CAS No. 642085-81-2](/img/structure/B12588102.png)
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a pyrazine ring, which is further substituted with a 2,6-dichlorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Introduction of the 2,6-dichlorophenyl group: The 2,6-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 2,6-dichlorophenyl halide.
Attachment of the morpholine ring: The morpholine ring is attached to the pyrazine ring through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, resulting in altered cellular functions and responses.
Induction of oxidative stress: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine can be compared with other similar compounds, such as:
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}azepane: Similar structure but with an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
642085-81-2 |
|---|---|
Formule moléculaire |
C15H15Cl2N3O2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
4-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]morpholine |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-12-2-1-3-13(17)11(12)10-22-15-9-18-14(8-19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7,10H2 |
Clé InChI |
PTMINPKTVJJLMP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

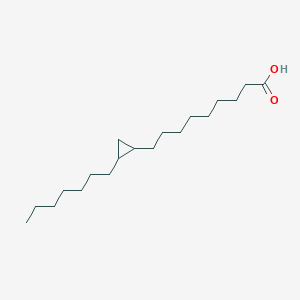
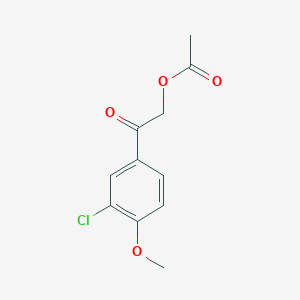
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
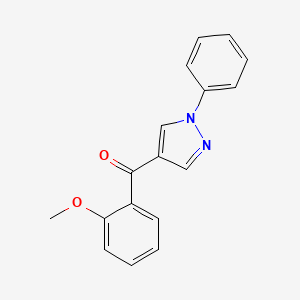
propanedinitrile](/img/structure/B12588053.png)
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
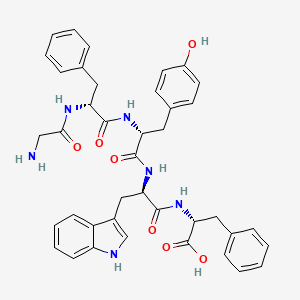
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
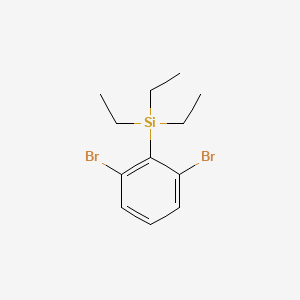
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
